4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride
Description
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(3-4-11(10)16)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXVJBUMNGBJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC(=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-61-1 | |
| Record name | Benzenamine, 4-[(tetrahydro-2-furanyl)methoxy]-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) moiety is typically synthesized via cyclization of suitable diols or by employing tetrahydrofuran precursors. This step requires precise control of reaction parameters to ensure ring closure without side reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under carefully controlled conditions. These reagents facilitate the incorporation of the trifluoromethyl functionality, which is critical for the compound’s chemical properties.
Coupling with Aniline
The final step involves coupling the tetrahydrofuran and trifluoromethyl intermediates with aniline. This step often requires catalysts or specific reaction conditions such as controlled temperature and pressure to promote efficient bond formation and to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial-scale synthesis optimizes the above steps to improve yield and purity through:
- Use of catalysts to accelerate reactions
- Precise temperature and pressure control
- Use of solvents such as N-methylpyrrolidone for enhanced solubility and reaction efficiency
- Purification via crystallization, filtration, and solvent washing steps
For example, in related trifluoromethyl aniline compounds, reaction temperatures of 140–150 °C with stirring for 12–18 hours in N-methylpyrrolidone have been reported, followed by acidification with hydrogen chloride gas to precipitate the hydrochloride salt with high purity.
Detailed Reaction Conditions and Analysis
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Tetrahydrofuran ring formation | Cyclization of diols or THF precursors | Variable (often mild heating) | Several hours | Requires controlled conditions to avoid side reactions |
| Introduction of trifluoromethyl group | Trifluoromethyl iodide or sulfonate | 100–150 °C | Several hours | Requires inert atmosphere and dry conditions |
| Coupling with aniline | Aniline, catalysts, acidification with HCl gas | 140–150 °C | 12–18 hours | Final step to form hydrochloride salt, purification by crystallization |
Chemical Reactions and Transformations
The compound can undergo various transformations during synthesis or subsequent modifications:
- Oxidation: Using potassium permanganate or hydrogen peroxide to form quinones or nitro derivatives
- Reduction: Using sodium borohydride or lithium aluminum hydride to form amines or alcohols
- Substitution: Halogenation or alkylation at the aniline moiety under catalytic or basic conditions
Research Findings and Optimization Data
Research indicates that:
- The yield of trifluoromethyl aniline derivatives increases with optimized ammonia feed and reaction pressure in ammoniation steps, with yields up to ~75% under specific conditions (e.g., 165 °C, 12 MPa, 11 h).
- Use of crown ethers and cesium fluoride in N-methylpyrrolidone has been effective in promoting nucleophilic substitution reactions to introduce fluorine atoms, which is relevant for trifluoromethyl group incorporation.
- Purification by crystallization from isopropanol after acidification with hydrogen chloride gas yields highly pure hydrochloride salts.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| THF ring formation | Diols, THF precursors | Mild heating, controlled cyclization | High (dependent on precursor purity) | Critical for ring integrity |
| Trifluoromethyl introduction | CF3I, CF3 sulfonate | 100–150 °C, inert atmosphere | Moderate to high | Requires dry, oxygen-free conditions |
| Coupling with aniline | Aniline, catalysts, HCl gas | 140–150 °C, 12–18 h | High (>70%) | Final step yields hydrochloride salt, purification crucial |
| Industrial optimization | Catalysts, NMP solvent, controlled pressure | 140–165 °C, 11–18 h | Up to 75% | Scale-up considerations include ammonia recycling and filtration |
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure, which includes a trifluoromethyl group, enhances lipophilicity and metabolic stability, making it suitable for drug development. Research has indicated that compounds with similar structures exhibit activity against various biological targets, including cancer cells and infectious agents.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of trifluoromethyl anilines and their anticancer properties. The findings suggested that modifications to the aniline structure could lead to increased potency against specific cancer cell lines. The incorporation of the tetrahydrofuran ring in 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride may enhance these effects by improving solubility and bioavailability .
Material Science
Polymer Synthesis
The compound is also being evaluated for its role in synthesizing advanced materials. Its unique functional groups allow it to act as a monomer or additive in polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties.
Application in Coatings
In the field of coatings, this compound can be used to develop protective coatings that exhibit resistance to solvents and chemicals. Its incorporation into polymer matrices can improve adhesion and durability, making it suitable for industrial applications .
Analytical Chemistry
Reagent in Chemical Analysis
This compound serves as a reagent in various analytical techniques, including chromatography and spectroscopy. Its ability to form stable complexes with metal ions makes it useful in trace metal analysis.
Example: Chromatographic Applications
In high-performance liquid chromatography (HPLC), derivatives of trifluoromethyl anilines have been utilized as stationary phases due to their unique interactions with analytes. The presence of the tetrahydrofuran moiety may further enhance selectivity and resolution during separation processes .
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
- Structure : Differs at the para position, where a methoxyethoxy (-OCH₂CH₂OCH₃) group replaces the tetrahydrofuranmethoxy group.
- Synthesis : Prepared via iodination using N-iodosuccinimide in acetic acid, followed by purification via silica gel chromatography .
- Analytical Data :
4-(Trifluoromethyl)aniline Hydrochloride
- Structure : Lacks the oxygen-containing substituent at the para position.
- Applications: Used to synthesize amides (e.g., 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide) and phosphoramidic dichlorides .
Complex Derivatives in Pharmaceutical Patents
- Examples: (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carboxamide (). (2R)-2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-carboxamide]methyl]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid ().
- Role of Target Compound : Likely serves as a precursor in multi-step syntheses of such derivatives due to its reactive aniline and trifluoromethyl groups .
Comparative Analysis Table
Research Findings and Trends
- Pharmacological Potential: Analogues with trifluoromethyl groups are prevalent in antiviral and anticancer agents (e.g., teriflunomide derivatives in ). The tetrahydrofuran substituent may reduce toxicity compared to simpler ethers .
- Analytical Challenges : HPLC retention times and LCMS data vary significantly with substituents (e.g., 1.19 minutes for methoxyethoxy vs. unrecorded data for tetrahydrofuranmethoxy) .
Notes
Toxicological Data: Not available for the target compound; similar compounds (e.g., thiophene fentanyl in ) highlight the need for thorough safety profiling.
Synthetic Recommendations : Use SHELX programs () for crystallographic refinement if structural confirmation is required.
Regulatory Status : Many analogues are patented (e.g., EP 4 374 877 A2), emphasizing proprietary constraints in commercial applications .
Biological Activity
4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride is a chemical compound with significant potential in various biological applications. It is characterized by its unique molecular structure, which includes a trifluoromethyl group and a tetrahydrofuran moiety. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula: C₁₂H₁₅ClF₃NO₂
- Molar Mass: 315.38 g/mol
- CAS Number: 1185300-61-1
- MDL Number: MFCD10687212
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives containing the trifluoromethyl group have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 8q | HeLa | 83 | Inhibits tubulin polymerization |
| 8r | MDA-MB-231 | 101 | Induces G2/M phase arrest |
| 8s | A549 | 91 | Apoptotic cell death via mitochondrial pathway |
These findings suggest that modifications in the aniline structure significantly enhance the antiproliferative properties of these compounds, making them candidates for further development in cancer therapy .
The mechanism by which these compounds exert their biological effects primarily involves the disruption of microtubule dynamics. The trifluoromethyl group enhances lipophilicity and contributes to the binding affinity of the compound to tubulin, thereby inhibiting its polymerization. This action leads to mitotic arrest and subsequent apoptosis in cancer cells .
Case Studies
- In Vivo Studies : A study involving zebrafish embryos demonstrated that treatment with derivatives similar to 4-(Tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline resulted in significant growth inhibition of HeLa cells, further supporting its potential as an anticancer agent .
- Pharmacokinetics : Research has indicated that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are crucial for their effectiveness as therapeutic agents .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceutical Development : As an intermediate in drug synthesis targeting specific biological pathways.
- Agricultural Chemicals : Utilized in formulating herbicides and pesticides to enhance selectivity and reduce environmental impact.
- Material Science : Incorporated into polymers for improved thermal stability and chemical resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(tetrahydro-2-furanylmethoxy)-2-(trifluoromethyl)aniline hydrochloride, and how is purity optimized?
- Methodology : A typical route involves coupling tetrahydrofurfuryl alcohol derivatives with trifluoromethyl-substituted anilines under Mitsunobu or nucleophilic substitution conditions. For example, intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline are synthesized via palladium-catalyzed cross-coupling (e.g., using tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen) . Purification often employs reverse-phase C18 column chromatography (acetonitrile/water with 0.03% formic acid) to achieve >95% purity, as validated by LCMS ([M+H]+ peaks) and HPLC retention times (e.g., 0.81–1.32 minutes under SQD-FA05 conditions) .
Q. How is the compound characterized structurally, and what analytical discrepancies might arise?
- Methodology :
- 1H NMR : Key signals include δ 3.39 ppm (CH2NH2), 4.19–4.29 ppm (tetrahydrofuran-derived CH2), and aromatic protons at δ 7.23–7.35 ppm .
- LCMS/HPLC : LCMS confirms molecular weight (e.g., m/z 265–754 [M+H]+), while HPLC monitors retention time consistency. Discrepancies may arise from residual solvents or stereoisomers, requiring tandem MS or 2D NMR for resolution .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : The compound is hygroscopic and typically stored under inert atmospheres at -20°C. Solubility is highest in polar aprotic solvents (DMF, DMSO) or THF. Stability tests in aqueous buffers (pH 1–10) at 25–40°C, monitored via HPLC, reveal degradation pathways (e.g., hydrolysis of the tetrahydrofuran moiety) .
Advanced Research Questions
Q. How can reaction yields be improved for intermediates like 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline?
- Methodology : Bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in ethyl acetate at 60°C achieves 89% yield. Key factors include stoichiometric control (1.05 eq NBS) and slow reagent addition to minimize di-brominated byproducts . Parallel optimization via Design of Experiments (DoE) can model temperature and catalyst effects.
Q. How to resolve contradictory biological activity data in target validation studies?
- Case Study : If the compound shows variable potency as a GABA receptor antagonist, consider metabolite analysis (e.g., desmethyl-broflanilide via LCMS). Conflicting IC50 values may arise from assay conditions (e.g., cell membrane permeability in electrophysiology vs. binding assays). Validate using orthogonal methods like SPR or cryo-EM .
Q. What strategies mitigate challenges in purifying hygroscopic hydrochloride salts?
- Methodology : Use anti-solvent crystallization (e.g., adding tert-butyl methyl ether to DMF solutions) under nitrogen. Lyophilization after ion-pairing with trifluoroacetic acid improves crystallinity. Purity is confirmed via Karl Fischer titration (<0.1% water) and elemental analysis .
Q. How to design stability-indicating assays for degradation products?
- Methodology : Stress testing under thermal (60°C), oxidative (H2O2), and photolytic conditions identifies major degradants. LCMS-IT-TOF or Q-TOF systems characterize degradation pathways (e.g., cleavage of the tetrahydrofuran ring). Quantify using a calibrated HPLC-DAD method with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
